molecular formula C20H22ClN5OS B12470342 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)butanamide

2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)butanamide

Cat. No.: B12470342
M. Wt: 415.9 g/mol
InChI Key: KYKNNESZZDDJBQ-UHFFFAOYSA-N
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Description

2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)butanamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)butanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols and appropriate halogenated precursors.

    Formation of the Butanamide Backbone: The butanamide backbone can be constructed through an amidation reaction involving butanoic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro group (if present), converting them to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nucleophilically substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interaction with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)butanamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)butanamide
  • 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)butanamide
  • 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)butanamide

Uniqueness

The uniqueness of 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)butanamide lies in its specific combination of functional groups and structural features. The presence of the triazole ring, sulfanyl group, and butanamide backbone provides a unique set of chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C20H22ClN5OS

Molecular Weight

415.9 g/mol

IUPAC Name

2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)butanamide

InChI

InChI=1S/C20H22ClN5OS/c1-3-17(19(27)23-16-11-7-14(21)8-12-16)28-20-25-24-18(26(20)4-2)13-5-9-15(22)10-6-13/h5-12,17H,3-4,22H2,1-2H3,(H,23,27)

InChI Key

KYKNNESZZDDJBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NN=C(N2CC)C3=CC=C(C=C3)N

Origin of Product

United States

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